Halofuginone - 7695-84-3

Halofuginone

Catalog Number: EVT-8020897
CAS Number: 7695-84-3
Molecular Formula: C16H17BrClN3O3
Molecular Weight: 414.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Halofuginone is a low molecular weight quinazolinone alkaloid, and a potent inhibitor of collagen alpha1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also effectively suppresses tumor progression and metastasis in mice. Collgard Biopharmaceuticals is developing halofuginone for the treatment of scleroderma and received orphan drug designation from the U.S. Food and Drug Administration in March, 2000.
Halofuginone is a natural product found in Hydrangea febrifuga with data available.
Halofuginone is an orally-active quinazolinone alkaloid with potential antineoplastic activity. Halofuginone interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.
Source and Classification

Halofuginone is classified under the category of quinazolinone derivatives. Its structure is closely related to other alkaloids derived from Dichroa febrifuga, particularly febrifugine, which has been used in traditional medicine. The compound exhibits significant biological activity against protozoan infections, particularly those caused by Eimeria species in poultry, making it a valuable agent in veterinary medicine .

Synthesis Analysis

The synthesis of halofuginone involves several complex steps that can vary based on the method employed. A notable synthesis route includes the following key steps:

  1. Starting Material: The synthesis begins with 3-chlorotoluene.
  2. Chloroacetonylation: This involves the condensation of 3-chlorotoluene with chloroacetonitrile, followed by hydrolysis to introduce functional groups.
  3. Bromination: The intermediate is brominated to introduce halogen substituents.
  4. Cyclization: The final product is formed through cyclization reactions that involve various catalysts and solvents, optimizing conditions to enhance yield.

A specific synthesis method reported involves 12 steps with a total yield of approximately 17%, utilizing highly efficient reactions without requiring chromatographic purification . Other methods have explored the use of different protecting groups and reaction conditions to improve yield and purity .

Molecular Structure Analysis

Halofuginone has a complex molecular structure characterized by a quinazolinone core with various substituents. Its chemical formula is C17H16BrNC_{17}H_{16}BrN, and it features multiple functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 314.22 g/mol.
  • Structural Features: The compound contains a piperidine ring and a brominated aromatic system, which are crucial for its interaction with biological targets.

The stereochemistry of halofuginone has been studied extensively, with particular focus on its trans- and cis-isomers, which exhibit differing biological activities .

Chemical Reactions Analysis

Halofuginone participates in several chemical reactions that are essential for its synthesis and functionalization:

  1. Substitution Reactions: Involves the replacement of hydrogen atoms on the aromatic ring with halogen atoms.
  2. Condensation Reactions: Key for forming the quinazolinone structure from simpler precursors.
  3. Hydrolysis: Important for introducing hydroxyl groups into the molecule.

These reactions are typically carried out under specific conditions regarding temperature, pressure, and solvent choice to optimize yields and minimize by-products .

Mechanism of Action

Halofuginone primarily acts as an inhibitor of collagen type I synthesis, which plays a critical role in fibrotic processes. Its mechanism involves:

  • Inhibition of Collagen Gene Expression: Halofuginone reduces the expression of collagen alpha1(I) mRNA in fibroblasts, leading to decreased collagen production.
  • Impact on Fibroblast Activity: The compound modulates fibroblast proliferation and activity, contributing to its antifibrotic effects.

Research indicates that halofuginone's action may be mediated through signaling pathways involved in extracellular matrix remodeling, making it a potential therapeutic agent for conditions characterized by excessive fibrosis .

Physical and Chemical Properties Analysis

Halofuginone exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 248-249 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation as a pharmaceutical agent and influence its bioavailability and therapeutic efficacy .

Applications

Halofuginone has diverse applications across several fields:

  1. Veterinary Medicine: It is widely used as an anti-coccidial agent in poultry farming to control infections caused by Eimeria species.
  2. Fibrosis Treatment: Due to its inhibitory effects on collagen synthesis, halofuginone shows promise in treating fibrotic diseases such as scleroderma and post-surgical adhesions.
  3. Research Tool: It serves as an important tool in studying collagen-related pathologies and extracellular matrix dynamics.

Ongoing research continues to explore additional therapeutic uses for halofuginone, particularly in oncology and regenerative medicine .

Historical Development and Synthesis of Halofuginone

Ethnopharmacological Origins in Traditional Chinese Medicine

Halofuginone’s origins trace back to Dichroa febrifuga Lour. (Chang Shan), a plant used for over two millennia in Traditional Chinese Medicine (TCM) for treating malarial fevers and stomach ailments. The roots and leaves of this hydrangea-family plant yielded bioactive quinazolinone alkaloids, with febrifugine (dichroine B) identified as the primary antimalarial constituent in the 1940s [1] [10]. Early pharmacological studies confirmed that aqueous extracts of D. febrifuga significantly reduced Plasmodium infections in avian and human malaria cases, outperforming quinine against multiple parasite strains, including P. vivax and P. falciparum [1]. However, clinical adoption was limited by dose-dependent hepatotoxicity and gastrointestinal adverse effects (e.g., vomiting, diarrhea), driving efforts to develop safer analogues [1] [4]. This ethnopharmacological foundation positioned febrifugine as a lead compound for structural optimization.

Structural Derivation from Febrifugine: Key Modifications and Stereochemical Considerations

Halofuginone (7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone) emerged in the 1960s as a halogenated derivative of febrifugine designed to enhance metabolic stability and reduce toxicity. Critical modifications included:

  • Halogen Substitution: Bromine and chlorine atoms at positions 7 and 6 of the quinazolinone ring blocked metabolic oxidation vulnerable in unsubstituted febrifugine, prolonging biological activity [1] [4].
  • Stereochemical Integrity: Both febrifugine and halofuginone possess chiral centers at C2' and C3' of the piperidine ring. The (2R,3S) configuration (present in natural febrifugine) is essential for bioactivity. Halofuginone’s (2R,3S)-enantiomer demonstrates 10-fold higher antimalarial potency than its (2S,3R)-counterpart and exclusively inhibits prolyl-tRNA synthetase (ProRS), a key molecular target [3] [9]. Isofebrifugine (2S,3R), a natural diastereomer, is less potent and undergoes reversible epimerization to febrifugine via retro-Michael/Michael reactions, complicating purification [5] [6].

Table 1: Key Structural Differences Between Febrifugine and Halofuginone

FeatureFebrifugineHalofuginoneBiological Impact
Quinazoline RingUnsubstituted H at C6, C7Br (C7), Cl (C6)Enhanced metabolic stability; reduced toxicity
Configuration(2R,3S) natural isomer(2R,3S) active enantiomerCritical for target binding (e.g., ProRS)
ActivityIC₅₀ = 0.53 ng/mL (P. falciparum)IC₅₀ = 0.145 ng/mL (P. falciparum)3.7-fold increase in potency

Evolution of Synthetic Pathways: Racemic vs. Enantioselective Approaches

Synthetic routes to halofuginone evolved from early racemic methods to modern enantioselective strategies addressing stereochemical challenges:

  • Racemic Synthesis: Initial routes relied on linear assemblies of quinazolinone and piperidine fragments. For example, Takeuchi’s method coupled 4,6-dichloroquinazoline with a racemic piperidyl ketone, yielding (±)-halofuginone after bromination. Though scalable, this approach produced inactive enantiomers requiring resolution via diastereomeric salt formation [4] [6].
  • Enantioselective Synthesis: Contemporary methods use chiral-pool starting materials or asymmetric catalysis:
  • Sugar-Based Synthesis: D- or L-arabinose provided stereogenic centers for piperidine ring construction. Glycosylation and reductive amination yielded enantiopure trans-3-hydroxy-2-piperidine precursors, which were coupled with halogenated quinazolinones [5].
  • Asymmetric Dihydroxylation: A vinyl sulfone underwent Sharpless dihydroxylation (AD-mix-α/β) to install C2' and C3' stereochemistry, followed by cyclization and functionalization to afford either halofuginone enantiomer [4].
  • Scalable Routes: Recent innovations reduced chromatographic steps, employing crystallization for purification. A 12-step synthesis achieved 17% overall yield and >98.5% HPLC purity using inexpensive reagents [8].

Table 2: Comparison of Halofuginone Synthetic Methods

ApproachKey StepsYieldAdvantages/Limitations
RacemicLinear coupling; bromination10–15%Simple; low yield of active isomer
Chiral Pool (D-Arabinose)Glycosylation; reductive amination20–25%Stereocontrol; scalable but lengthy
Asymmetric DihydroxylationSharpless dihydroxylation; cyclization18–22%Flexible enantioselectivity; moderate yield
Chromatography-FreeCrystallization-driven purification17%Industrial scalability; high purity

Challenges in Large-Scale Production and Purification

Manufacturing halofuginone at scale faces hurdles related to stereochemical instability, process complexity, and purification:

  • Epimerization: The C2' proton in halofuginone and febrifugine is labile, enabling reversible epimerization to inactive isohalofuginone under heat, pH changes, or polar solvents. Dynamic equilibrium complicates isolation of the desired (2R,3S)-isomer [1] [6]. Mitigation requires strict control of reaction conditions (e.g., low temperature, non-polar solvents) [5].
  • Multi-step Sequences: Early routes involved 15–20 steps with low cumulative yields (<10%). Key bottlenecks included inefficient piperidine-quinazolinone couplings and protecting-group manipulations [6] [8].
  • Purification: Chromatography-dominated processes were cost-prohibitive for industrial use. Modern solutions leverage crystallization:
  • Intermediate crystallization (e.g., hydrobromide salts) removes diastereomeric impurities [8].
  • Quaternary ammonium salts facilitate enantiomer separation via diastereomeric resolution [6].
  • Green Chemistry: Solvent recycling, catalyst recovery, and halogen-free reagents are now integrated to reduce environmental impact [8].

Properties

CAS Number

7695-84-3

Product Name

Halofuginone

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.